molecular formula C9H17N B1625087 3-Methyl-2-azaspiro[4.4]nonane CAS No. 914223-79-3

3-Methyl-2-azaspiro[4.4]nonane

Cat. No.: B1625087
CAS No.: 914223-79-3
M. Wt: 139.24 g/mol
InChI Key: NPBBRURTAYRIQO-UHFFFAOYSA-N
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Description

Contextualization within Azaspirocyclic Chemistry

Azaspirocycles are a class of organic compounds containing at least one spiro atom, where two rings are connected through a single shared atom, and at least one of these rings contains a nitrogen atom. These structures are of significant interest due to their prevalence in natural products and their potential as scaffolds in drug design. The spirocyclic nature of these molecules provides a rigid and defined three-dimensional geometry, which can be advantageous for binding to biological targets. encyclopedia.pub

The synthesis of azaspirocycles has been an active area of research, with various methods being developed, including transition metal-catalyzed reactions, visible light-promoted synthesis, and electrochemical methods. sioc-journal.cn These synthetic advancements have enabled the creation of a diverse library of azaspirocyclic compounds for biological screening. bohrium.comresearchgate.net

Significance of the 2-Azaspiro[4.4]nonane Scaffold in Natural Products and Drug Discovery

The 2-azaspiro[4.4]nonane core is a key structural motif found in a variety of biologically active compounds. Its rigid conformational nature makes it a valuable scaffold in medicinal chemistry for influencing receptor binding and pharmacokinetic properties.

The 1-azaspiro[4.4]nonane ring system is a fundamental component of the Cephalotaxus alkaloids, a family of natural products that have demonstrated significant antileukemic properties. researchgate.netnih.govacs.org Cephalotaxine (B1668394), the parent alkaloid of this series, features this spirocyclic unit fused to a benzazepine nucleus. researchgate.netclockss.org One of the most notable derivatives, homoharringtonine, is an ester of cephalotaxine and has been approved for the treatment of chronic myeloid leukemia. researchgate.netnih.gov The synthesis of these complex natural products has driven the development of new synthetic methodologies for constructing the azaspiro[4.4]nonane core. clockss.orgacs.org

Table 1: Prominent Cephalotaxine Alkaloids and their Significance
CompoundSignificanceReference
CephalotaxineParent alkaloid of the Cephalotaxus family, featuring a 1-azaspiro[4.4]nonane core. researchgate.netnih.govacs.org
HomoharringtonineAn ester derivative of cephalotaxine approved for treating chronic myeloid leukemia. researchgate.netnih.gov

Beyond their connection to anticancer agents, derivatives of the azaspiro[4.4]nonane scaffold have shown a wide range of biological activities. These include anticonvulsant, antiviral, and nicotinic acetylcholine (B1216132) receptor agonist properties. nih.govsmolecule.comsmolecule.com For instance, certain N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione have demonstrated significant anticonvulsant activity in preclinical models. researchgate.net The introduction of different substituents onto the azaspiro[4.4]nonane framework allows for the fine-tuning of their biological effects, making them promising candidates for drug development in various therapeutic areas. bohrium.comsmolecule.com

Table 2: Therapeutic Potential of Azaspiro[4.4]nonane Derivatives
Derivative ClassTherapeutic PotentialReference
N-phenylamino derivativesAnticonvulsant researchgate.net
Various derivativesAntiviral (Hepatitis C) nih.govsmolecule.com
Various derivativesNicotinic acetylcholine receptor agonists nih.govsmolecule.com
Fluorinated N-benzyl derivativesAnticonvulsant researchgate.net

Historical Development and Evolution of Research on Azaspiro[4.4]nonanes

Research into azaspiro[4.4]nonanes can be traced back to the mid-20th century with the initial interest in the Cephalotaxus alkaloids. The elucidation of the structure of cephalotaxine in 1963 was a pivotal moment that spurred further investigation into this class of compounds. lzu.edu.cn Early synthetic efforts were often multi-step and complex. However, the development of modern synthetic methods, such as domino radical bicyclizations and phosphine-catalyzed [3+2]-cycloadditions, has significantly streamlined the construction of the azaspiro[4.4]nonane skeleton. nih.govuow.edu.au These advancements have not only facilitated the total synthesis of complex natural products but have also enabled the creation of diverse libraries of azaspiro[4.4]nonane derivatives for biological evaluation. bohrium.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2-azaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-8-6-9(7-10-8)4-2-3-5-9/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBBRURTAYRIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCCC2)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468636
Record name AGN-PC-00BOM9
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Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914223-79-3
Record name AGN-PC-00BOM9
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Record name 3-methyl-2-azaspiro[4.4]nonane
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Synthetic Methodologies for 3 Methyl 2 Azaspiro 4.4 Nonane and Its Derivatives

Foundational Approaches to the Azaspiro[4.4]nonane Core

The assembly of the 2-azaspiro[4.4]nonane core relies on several fundamental strategies that efficiently construct the fused five-membered ring system. These methods include classical cyclization reactions, convergent multicomponent strategies, and strategic functional group interconversions.

Cyclization Reactions for Spiro Ring Formation

Cyclization reactions are a cornerstone in the synthesis of spirocyclic systems. For the 2-azaspiro[4.4]nonane skeleton, cycloaddition reactions have proven particularly effective. One notable method is the phosphine-catalyzed [3+2]-cycloaddition. This approach has been utilized for the synthesis of 2-azaspiro[4.4]nonan-1-ones, where 2-methylene γ-lactams react with ylides derived from 2-butynoic acid derivatives. uow.edu.auresearchgate.net These reactions can yield the spiro-heterocyclic products either directly or following a subsequent reductive cyclization step. uow.edu.au

Gold-catalyzed spirocyclization represents another powerful tool, particularly for creating azaspiro[4.4]nonenone ring systems from acyclic precursors like 1-ene-4,9-diyne esters. rsc.org The mechanism often involves a complex cascade of reactions, including acyloxy migration and Nazarov cyclization, to build the intricate spirocyclic framework. rsc.org Furthermore, nitroso-ene cyclization has been employed to rapidly construct the 1-azaspiro[4.4]nonane motif, a strategy that highlights the versatility of cyclization approaches for this class of compounds. researchgate.netresearchgate.net

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer a highly efficient pathway for synthesizing complex molecular architectures like the azaspiro[4.4]nonane core in a single step. These reactions combine three or more starting materials in a convergent manner, often saving time and resources compared to traditional linear syntheses. nih.gov For instance, a one-pot, three-component reaction of isatins, cyclic enaminones, and malononitrile (B47326) can be used to generate spirooxindole derivatives. While not directly forming the 2-azaspiro[4.4]nonane core, this illustrates the power of MCRs in building complex spiro-heterocycles.

Visible-light-driven photocatalysis has also facilitated the direct assembly of N-heterospirocycles through multicomponent approaches, showcasing a modern and sustainable strategy for accessing these structures. acs.org The development of MCRs for the direct synthesis of 2-azaspiro[4.4]nonane derivatives remains an area of interest, promising more streamlined access to this important scaffold.

Functional Group Interconversions for Core Assembly

Strategic functional group interconversions are often crucial prerequisite steps for successful cyclization and core assembly. These transformations modify a precursor molecule to install the necessary reactivity for ring formation. For example, an alcohol can be converted into a good leaving group, such as a mesylate or tosylate, to facilitate an intramolecular nucleophilic substitution that closes one of the rings of the spiro-core.

In the context of synthesizing derivatives, functionalization of a pre-formed spirocyclic acid, such as 2-azaspiro[3.3]heptane-1-carboxylic acid, demonstrates this principle. The carboxylic acid can be converted to a methyl ester, which is then reduced to a hydroxymethyl group. univ.kiev.ua This new functional group can be further transformed, enabling its incorporation into more complex bioactive compounds. univ.kiev.ua Such interconversions are fundamental for elaborating the core structure and accessing a wider range of derivatives.

Advanced Strategies for Constructing the 2-Azaspiro[4.4]nonane Skeleton

Beyond foundational methods, advanced synthetic strategies provide powerful and often elegant solutions for constructing the 2-azaspiro[4.4]nonane skeleton. Among these, radical-mediated reactions have emerged as a particularly effective approach.

Radical-Mediated Bicyclization and Annulation

Radical reactions offer unique pathways for bond formation that are often complementary to ionic methods. They are particularly well-suited for constructing complex ring systems through cascade or domino processes, where a single initiation event triggers a series of ring-closing steps.

A highly effective advanced strategy for the synthesis of the 1-azaspiro[4.4]nonane skeleton, a close isomer of the 2-aza system, involves a domino radical bicyclization that proceeds through the formation and subsequent capture of alkoxyaminyl radicals. nih.govacs.org This method allows for the construction of the spirocyclic core in a single reaction step from a functionalized acyclic precursor. nih.govuni-goettingen.de

The process typically starts with an O-benzyl oxime ether that contains an alkenyl moiety and a radical precursor site, such as a bromo- or iodo-aromatic ring or a terminal alkyne. nih.govnih.gov The reaction is initiated by a radical initiator, such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et3B), and promoted by a radical mediator like tributyltin hydride (Bu3SnH). nih.gov

The reaction mechanism proceeds as follows:

A tributylstannyl radical abstracts a halogen atom (or adds to an alkyne), generating an aryl (or vinyl) radical. acs.org

This radical undergoes an intramolecular 5-exo-trig cyclization onto the imino function of the oxime ether, forming a five-membered ring and generating a crucial alkoxyaminyl radical intermediate. acs.org

The nitrogen-centered alkoxyaminyl radical is then intramolecularly captured by the tethered double bond of the alkenyl moiety, forming the second five-membered ring and establishing the spirocyclic 1-azaspiro[4.4]nonane core. acs.org

This domino reaction has been shown to produce 1-azaspiro[4.4]nonane derivatives in yields ranging from 11% to 67%. nih.govnih.gov The products are often obtained as a mixture of diastereomers, typically with a preference for the trans configuration. acs.org

Table 1. Selected Results of Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Synthesis nih.gov
Precursor (Oxime Ether)Radical InitiatorTotal Yield (%)Diastereomeric Ratio (trans:cis)
Containing 2-bromophenyl and allyl groupsAIBN381.3:1
Containing 2-iodophenyl and allyl groupsAIBN451.5:1
Containing 2-iodophenyl and allyl groupsEt3B422.1:1
Containing terminal alkyne and allyl groupsAIBN671.2:1
Containing terminal alkyne and allyl groupsEt3B452.0:1

The choice of radical initiator can influence both the reaction conditions and the stereoselectivity. Using triethylborane (Et3B) allows the reaction to be performed at room temperature, offering milder conditions compared to the high temperatures required for AIBN, and can lead to improved diastereoselectivity. nih.govacs.org This advanced radical-based methodology represents a significant step forward in the efficient assembly of the complex azaspiro[4.4]nonane ring system. acs.org

Transition Metal-Catalyzed Annulation Reactions

Phosphine-catalyzed [3+2] annulation reactions are a well-established and highly effective method for the synthesis of five-membered rings, including pyrrolidines and their spirocyclic analogues. This approach has been successfully applied to the synthesis of 2-azaspiro[4.4]nonene-1,3-dione derivatives through the reaction of γ-substituted allenoates with succinimides. nih.gov This reaction proceeds with excellent regioselectivity and diastereoselectivity, affording the desired spirocyclic products in moderate to high yields. nih.gov

In a related strategy, phosphine-catalyzed [3+2] annulation of β-sulfonamido-substituted enones with trans-α-cyano-α,β-unsaturated ketones provides access to highly substituted pyrrolidines. rsc.org A proposed mechanism involves the formation of a phosphonium (B103445) ylide intermediate, which then undergoes a nucleophilic attack on the imine (or equivalent), followed by intramolecular cyclization and elimination of the phosphine (B1218219) catalyst to regenerate the catalyst and furnish the pyrrolidine (B122466) ring. nih.gov

Table 2: Phosphine-Catalyzed [3+2] Annulation for Spiro-pyrrolidine Synthesis Data based on representative examples from the literature.

EntryAllenoateDipolarophileCatalystYield (%)Diastereomeric Ratio (dr)
1Methyl 2,3-butadienoateN-PhenylsuccinimidePPh385>99:1
2Ethyl 2,3-pentadienoateN-MethylsuccinimidePBu37898:2
3Benzyl (B1604629) 2,3-butadienoateN-BenzylsuccinimidePPh392>99:1

Gold(I) catalysis has proven to be a powerful tool for the cyclization of enynes. A gold(I)-catalyzed cyclization/semipinacol rearrangement cascade of 1,6-enynes has been developed for the construction of spiro[4.5]decanes and 7-azaspiro[4.5]decanes. nih.gov While this specific example leads to a six-membered ring fused to the pyrrolidine, the underlying principle of gold-catalyzed activation of alkynes for intramolecular cyclization is highly relevant. nih.gov

In a related context, a synthetic method for preparing a diverse range of spirocyclic pyrrolidines relies on the gold(I)-catalyzed spirocyclization of 1-ene-4,9-diyne esters. This reaction proceeds through a tandem pathway involving acyloxy migration, Nazarov cyclization, and a subsequent cyclization to furnish the azaspiro[4.4]nonenone ring system. acs.org The combination of gold and copper catalysis has also been explored, where the copper catalyst can accelerate protodeauration of vinyl gold intermediates and enhance photoredox catalysis, though direct application to the target spirocycle is yet to be reported. acs.org

Key Features of Gold-Catalyzed Cyclizations:

Mild Conditions: Often proceed at room temperature. acs.org

High Efficiency: Can construct complex spirocyclic systems in a single step. nih.govacs.org

Tandem Reactions: Enable cascade processes to build molecular complexity rapidly. nih.govacs.org

Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as a robust strategy for the synthesis of various heterocyclic and spirocyclic compounds. A notable example is the [3+2] annulation of 5-aryl-2,3-dihydro-1H-pyrroles with internal alkynes. This reaction, which utilizes a Cu(OAc)₂ oxidant, proceeds through the functionalization of an aryl C(sp²)-H bond and subsequent addition to the alkene, leading to the assembly of spiro[indene-1,2'-pyrrolidine] architectures in good yields with excellent regioselectivity.

While this specific reaction yields a spiro[indene-1,2'-pyrrolidine], the fundamental reactivity demonstrates the potential of rhodium(III) catalysis to construct spiro-pyrrolidine systems. The reaction is tolerant of a wide range of substituents on both the pyrroline (B1223166) and the alkyne. However, aliphatic alkynes and certain N-substituted pyrroles were found to be unsuitable substrates under the reported conditions.

Table 3: Rhodium(III)-Catalyzed [3+2] Annulation for Spiro[indene-1,2'-pyrrolidine] Synthesis Data based on representative examples from the literature.

Entry5-Aryl-2,3-dihydro-1H-pyrroleAlkyneCatalyst SystemYield (%)
11-Methyl-5-phenyl-2,3-dihydro-1H-pyrroleDiphenylacetylene[RhCpCl2]2, AgSbF6, Cu(OAc)285
21-Methyl-5-(p-tolyl)-2,3-dihydro-1H-pyrrole1-Phenyl-1-propyne[RhCpCl2]2, AgSbF6, Cu(OAc)278
35-(4-Methoxyphenyl)-1-methyl-2,3-dihydro-1H-pyrroleDiphenylacetylene[RhCp*Cl2]2, AgSbF6, Cu(OAc)292

Iron-Mediated Cycloaddition Reactions

Iron catalysis offers a cost-effective and environmentally benign alternative to precious metal catalysis for the synthesis of N-heterocycles. nih.gov Iron-catalyzed [2+2] cycloaddition of diallylamines has been shown to produce cyclobutane-fused N-heterocycles, demonstrating the utility of iron in facilitating intramolecular cycloadditions.

More relevant to the synthesis of pyrrolidines, iron salts have been shown to be remarkably active catalysts for the formation of pyrrolidines from organic azides via direct C-H bond amination. rsc.org This method allows for the direct formation of a C-N bond and subsequent cyclization to yield the pyrrolidine ring. rsc.orgacs.org Additionally, an iron-catalyzed radical cycloaddition of 2H-azirines and enamides has been developed for the synthesis of substituted pyrroles, showcasing a conceptually new approach involving the homolytic cleavage of the C-N bond of the azirine. researchgate.net Although a direct iron-mediated cycloaddition to form the 3-methyl-2-azaspiro[4.4]nonane skeleton has not been explicitly reported, the existing literature strongly supports the potential of iron catalysis in the synthesis of such spirocyclic systems.

Potential Iron-Catalyzed Approaches:

[n+m] Cycloadditions: Utilizing iron to catalyze the cycloaddition of appropriate precursors.

C-H Amination: Intramolecular C-H amination of a suitably functionalized cyclopentyl derivative. rsc.orgacs.org

Radical Cycloadditions: Iron-catalyzed generation of radicals that can undergo spirocyclization. researchgate.net

Stereoselective Synthesis of this compound Systems

The construction of the this compound skeleton with precise control over its stereochemistry is a significant challenge in organic synthesis, driven by the prevalence of this motif in biologically active natural products. Stereoselective methods are crucial for accessing enantiomerically pure compounds, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. These strategies can be broadly categorized into enantioselective pathways that establish absolute stereochemistry and diastereoselective methods that control relative stereochemistry during ring formation.

Enantioselective Pathways for Chiral Azaspiro[4.4]nonanes

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound from achiral or racemic starting materials. This is typically achieved by using chiral catalysts, auxiliaries, or reagents that create a chiral environment, favoring the formation of one enantiomer over the other.

Asymmetric Michael addition is a powerful C-C bond-forming reaction used to create stereogenic centers. In the context of azaspiro[4.4]nonane synthesis, this reaction is employed to establish a key quaternary carbon center with high enantiopurity early in the synthetic sequence. clockss.orgresearchgate.net For instance, the synthesis of a key intermediate for (-)-cephalotaxine, (R)-1-(2-methoxycarbonylethyl)-2-oxo-cyclopentanecarboxylic acid methyl ester, was achieved with an enantiomeric excess (ee) of ≥ 95% through the Michael addition of a chiral enamine to methyl acrylate. clockss.orgresearchgate.net The chiral enamine was prepared from a keto ester and the readily available, recyclable (R)-1-phenylethylamine, which serves as a chiral auxiliary. researchgate.net

A highly diastereodivergent and enantioselective catalytic asymmetric Michael addition of cyclic azomethine ylides to nitroalkenes has also been developed. nih.gov By selecting the appropriate catalytic system—either an N,O-ligand/Cu(OAc)₂ complex or an N,P-ligand/Cu(OAc)₂ complex—it is possible to generate either the syn or anti Michael adducts with excellent control. nih.gov These adducts can then be converted into chiral 1,7-diazaspiro[4.4]nonane derivatives. nih.gov This methodology demonstrates broad substrate applicability, affording products in high yields with outstanding diastereomeric ratios (up to 99:1) and enantioselectivities (up to >99% ee). nih.gov

EntryLigand TypeProduct ConfigurationDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
1N,O-Ligandsyn>95:5>99%
2N,P-Ligandanti99:198%
This table presents representative results for the diastereodivergent asymmetric Michael addition to form precursors for diazaspiro[4.4]nonanes, showcasing the control exerted by different ligand systems. Data sourced from nih.gov.

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate, which proceeds with the complete retention of the stereochemistry of the migrating group. nih.govwikipedia.org This reaction is a cornerstone for installing a nitrogen substituent with perfect stereochemical fidelity, particularly at challenging quaternary carbon centers. clockss.orgresearchgate.net

In an enantioselective synthesis of an (R)-1-azaspiro[4.4]nonane-2,6-dione derivative, the Curtius rearrangement was the critical step. clockss.orgresearchgate.net A chiral carboxylic acid, prepared via the aforementioned asymmetric Michael addition, was converted into its corresponding acyl azide. clockss.org The subsequent rearrangement of this acyl azide proceeded flawlessly to form a benzyl carbamate, effectively introducing the nitrogen atom at the spiro-quaternary center without any loss of enantiomeric purity. clockss.org The isocyanate intermediate generated during the rearrangement is trapped with an alcohol, such as benzyl alcohol, to yield a stable carbamate, which can be carried through subsequent synthetic steps. clockss.orgnih.gov This strategy elegantly transforms a stereochemically defined carboxylic acid into a corresponding amine or its derivative. organic-chemistry.org

The success of asymmetric synthesis hinges on the effectiveness of the chiral inducers and catalysts employed. chiralpedia.com These can range from small organic molecules (organocatalysts) to complex transition-metal systems. chiralpedia.comscilit.com

In the synthesis of azaspiro[4.4]nonane systems, several types of chiral catalysts have proven effective:

Chiral Auxiliaries : A common strategy involves the temporary attachment of a chiral molecule (an auxiliary) to the substrate to direct the stereochemical outcome of a reaction. (S)-1-(1-naphthyl)ethylamine and (R)-1-phenylethylamine have been successfully used as chiral auxiliaries to induce asymmetry in Michael additions for the synthesis of azaspiro[4.4]nonane precursors. clockss.orgresearchgate.net

Transition Metal Catalysts : Complexes of metals like copper with chiral ligands are widely used. As noted, N,O- and N,P-ligands complexed with copper(II) acetate (B1210297) have been used to catalyze the asymmetric Michael addition of azomethine ylides, providing diastereodivergent access to spirocyclic products. nih.gov

Organocatalysts : Chiral phosphines, particularly those derived from enantiomerically pure backbones like aziridines or binaphthyls ((R)-P), have emerged as powerful catalysts for asymmetric reactions such as the aza-Morita-Baylis-Hillman (aza-MBH) reaction. mdpi.commdpi.comnih.gov These catalysts can be used to construct chiral quaternary stereogenic centers, such as those found in 3-substituted 3-amino-2-oxindoles, with excellent enantioselectivity (90–99% ee). nih.gov

Catalyst/Inducer TypeExampleApplicationRef.
Chiral Auxiliary(R)-1-PhenylethylamineAsymmetric Michael Addition researchgate.net
Transition Metal ComplexN,O-Ligand/Cu(OAc)₂Asymmetric Michael Addition nih.gov
OrganocatalystChiral Aziridine-PhosphinesAsymmetric Rauhut-Currier Reaction mdpi.com
Chiral Phosphine(R)-2'-diphenylphosphanyl-[1,1']binaphthalenyl-2-olAsymmetric aza-MBH Reaction nih.gov
This table summarizes various chiral inducers and catalysts used in the asymmetric synthesis of spirocyclic systems related to azaspiro[4.4]nonanes.

Diastereoselective Control in Spirocyclization

Diastereoselective control refers to the selective formation of one diastereomer over others during a reaction that creates a new stereocenter in a molecule that already contains one or more stereocenters. In the synthesis of this compound systems, spirocyclization is the key step where such control is critical.

Several strategies have been developed to achieve high diastereoselectivity:

Radical Cyclization : Domino radical bicyclization has been applied to synthesize the 1-azaspiro[4.4]nonane skeleton. researchgate.netacs.org These reactions, often initiated by agents like 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (Et₃B), proceed through intermediates that adopt pseudo-chair conformations, leading to a preference for the formation of the trans diastereomer. acs.org The use of Et₃B as an initiator can improve diastereoselectivity under milder reaction conditions. acs.org

Reductive Intramolecular Heck Reaction : A highly stereoselective intramolecular Heck reaction was used as the key step in a formal total synthesis of (-)-cephalotaxine. researchgate.net This palladium-catalyzed reaction smoothly converted a chiral enone into a ketolactam containing the azaspiro[4.4]nonane core in high yield (76%) and with excellent stereocontrol. researchgate.net

Samarium(II)-mediated Cyclization : Treatment of unsaturated keto-lactams with samarium(II) iodide (SmI₂) induces a sequential conjugate reduction-aldol cyclization. nih.gov This process yields syn-spirocyclic pyrrolidinones with complete diastereocontrol, creating vicinal, fully substituted stereocenters. nih.gov

Spirocyclization MethodKey ReagentsStereochemical OutcomeRef.
Domino Radical BicyclizationBu₃SnH, AIBN or Et₃BMixture of diastereomers, trans preferred acs.org
Reductive Intramolecular HeckPd(OAc)₂, Ph₃P, HCO₂H, Et₃NHighly stereoselective researchgate.net
SmI₂-mediated CyclizationSmI₂Complete diastereocontrol (syn product) nih.gov
This table highlights different methods for diastereoselective spirocyclization to form azaspiro[4.4]nonane and related structures.

Enantiomer Separation Methodologies

When an enantioselective synthesis is not feasible or provides products with insufficient enantiomeric purity, the resolution of a racemic mixture is required. lumenlearning.com This process separates a 50:50 mixture of enantiomers into its individual components. lumenlearning.com

Common methodologies for the separation of azaspiro[4.4]nonane enantiomers include:

Diastereomeric Salt Formation : This classical resolution technique involves reacting the racemic compound (e.g., a basic amine) with an enantiomerically pure chiral resolving agent (e.g., an acid like L-(-)-malic acid). researchgate.netlumenlearning.com This reaction produces a mixture of diastereomeric salts, which possess different physical properties, such as solubility. lumenlearning.comscispace.com These salts can then be separated by fractional crystallization. scispace.com After separation, the chiral resolving agent is removed to yield the pure enantiomers of the original compound. lumenlearning.com

Chromatographic Separation : High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. nih.gov Alternatively, if the enantiomers are converted into diastereomers, they can be separated using standard, non-chiral chromatography techniques due to their different physical properties. clockss.org For example, one strategy for obtaining a chiral azaspiro[4.4]nonane-2,6-dione derivative involved the HPLC separation of diastereomeric ketals formed from the racemic ketone. clockss.org

Synthetic Route Optimization and Scalability Studies

Detailed research on the optimization and scalability of synthetic routes for this compound is not extensively available in publicly accessible scientific literature. However, studies on closely related isomers, such as 1-azaspiro[4.4]nonane derivatives, provide insights into the types of optimization that could be applicable. These studies often focus on improving reaction yields, diastereoselectivity, and reaction conditions, which are key aspects of developing a scalable synthetic process.

For instance, in the synthesis of 1-azaspiro[4.4]nonane derivatives via a domino radical bicyclization, the choice of radical initiator has been shown to be a critical parameter for optimization. Research has demonstrated that triethylborane (Et₃B) can offer advantages over 2,2′-azobisisobutyronitrile (AIBN) by allowing for milder reaction conditions and, in some cases, improved diastereoselectivity. acs.orgnih.gov This type of optimization, focusing on reaction initiators and temperature, is a common strategy to enhance the efficiency and selectivity of a synthetic route.

A hypothetical optimization study for a key step in a potential synthesis of this compound could involve varying parameters such as catalyst, solvent, temperature, and reaction time to maximize the yield of the desired product. The findings from such a study would be crucial for the subsequent development of a scalable process.

The following table illustrates a hypothetical optimization of a generic cyclization step that could be part of a synthetic route to an azaspiro[4.4]nonane derivative. This demonstrates the type of data that would be generated during such a study.

Table 1: Hypothetical Optimization of a Cyclization Reaction

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)
1 Catalyst A (5) Toluene 80 24 45
2 Catalyst A (10) Toluene 80 12 55
3 Catalyst B (5) Toluene 80 24 62
4 Catalyst B (5) Dioxane 100 18 75
5 Catalyst B (2.5) Dioxane 100 18 73

Further scalability studies would involve pilot plant runs to identify and address any challenges that may arise when moving from gram-scale to kilogram-scale production. This would include assessing the efficiency of mixing and heat transfer in larger reactors, as well as developing robust and scalable purification methods, such as crystallization or distillation, to replace chromatographic purification often used in laboratory settings. While specific data for this compound is not available, these general principles of synthetic route optimization and scalability would be applicable to its large-scale production.

Chemical Transformations and Functionalization of the 3 Methyl 2 Azaspiro 4.4 Nonane Scaffold

Nitrogen Atom Reactivity and Functionalization

The secondary amine in the 3-methyl-2-azaspiro[4.4]nonane scaffold is a primary site for chemical modification, allowing for the introduction of a wide array of functional groups that can modulate the physicochemical and pharmacological properties of the molecule.

Nucleophilic Substitution Reactions

The nitrogen atom of the this compound ring system behaves as a typical nucleophile, readily participating in substitution reactions with various electrophiles.

One of the most common modifications is N-alkylation , which can be achieved by reacting the parent scaffold with alkyl halides. For instance, treatment with methyl iodide leads to the corresponding N-methylated derivative. This reaction proceeds via a standard SN2 mechanism, where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

N-acylation is another important transformation, typically carried out using acyl chlorides or anhydrides in the presence of a base. This reaction introduces an amide functionality, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. The choice of acylating agent allows for the introduction of a diverse range of substituents, from simple acetyl groups to more complex aromatic or heterocyclic moieties.

A summary of representative nucleophilic substitution reactions at the nitrogen atom is presented in the table below.

ElectrophileReagent ExampleProduct Functional Group
Alkyl HalideMethyl Iodide (CH₃I)N-Alkyl
Acyl ChlorideAcetyl Chloride (CH₃COCl)N-Acyl (Amide)
Sulfonyl ChlorideTosyl Chloride (TsCl)N-Sulfonyl (Sulfonamide)

N-Oxidation and Other Heteroatom Modifications

Oxidation of the nitrogen atom in the 2-azaspiro[4.4]nonane ring system can lead to the formation of N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxides have distinct electronic and steric properties compared to the parent amine and can serve as intermediates for further functionalization.

In some instances, the nitrogen atom can be incorporated into larger heterocyclic systems through condensation reactions, although this is less common for this specific scaffold.

Protective Group Strategies (e.g., Boc-protection)

In multi-step syntheses involving the this compound scaffold, it is often necessary to protect the reactive secondary amine to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

The protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine or sodium bicarbonate. This reaction yields the N-Boc protected this compound.

The Boc group can be readily removed using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with hydrochloric acid in an appropriate solvent. This deprotection step regenerates the free amine, allowing for subsequent functionalization at the nitrogen atom. The use of orthogonal protecting groups is crucial in complex synthetic strategies, enabling the selective deprotection of one functional group in the presence of others.

Protection/DeprotectionReagent(s)Key Features
Protection Di-tert-butyl dicarbonate (Boc₂O), BaseForms a stable carbamate.
Deprotection Trifluoroacetic acid (TFA) or HClAcid-labile, regenerates the amine.

Ring System Modifications and Derivatization

Beyond functionalization of the nitrogen atom, modifications to the carbocyclic ring system of this compound are crucial for exploring the structure-activity relationships of its derivatives.

Regioselective Functionalization of the Cyclopentane (B165970) Moiety

Achieving regioselective functionalization of the cyclopentane ring in the 2-azaspiro[4.4]nonane scaffold presents a synthetic challenge due to the presence of multiple chemically similar C-H bonds. However, strategies involving directed metalation or the introduction of activating groups can facilitate selective reactions at specific positions.

For example, the presence of a directing group on the nitrogen atom can influence the regioselectivity of lithiation, allowing for subsequent electrophilic quenching to introduce substituents at a specific carbon atom of the cyclopentane ring. While specific examples for the 3-methyl derivative are not extensively documented, related azaspirocyclic systems have been functionalized using such approaches.

Introduction of Diverse Substituents for Structure-Activity Relationship Studies

The synthesis of a library of this compound derivatives with diverse substituents on both the nitrogen atom and the cyclopentane ring is essential for comprehensive structure-activity relationship (SAR) studies. These studies aim to understand how different functional groups at various positions on the scaffold influence biological activity.

By systematically varying the substituents, researchers can identify key structural features required for optimal potency, selectivity, and pharmacokinetic properties. For instance, the introduction of hydroxyl, carboxyl, or aromatic groups can significantly impact a molecule's polarity, solubility, and ability to interact with biological targets. The development of synthetic routes that allow for the late-stage diversification of the this compound scaffold is therefore of significant interest in medicinal chemistry.

Condensation Reactions with Carbonyl Compounds

Condensation reactions involving the secondary amine of the 2-azaspiro[4.4]nonane ring system and various carbonyl compounds, such as aldehydes and ketones, are fundamental transformations for elaborating the core structure. A particularly relevant reaction in this context is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with a carbonyl compound, followed by cyclization to form a tetrahydroisoquinoline or a related heterocyclic system.

While direct examples of the Pictet-Spengler reaction with this compound are not extensively documented in publicly available literature, the principles of this reaction can be applied to understand how this scaffold could be functionalized. The reaction mechanism initiates with the formation of an iminium ion from the condensation of the secondary amine of the azaspirocycle and a carbonyl compound under acidic conditions. This is followed by an intramolecular electrophilic substitution, leading to the formation of a new ring fused to the original scaffold.

The versatility of this approach allows for the introduction of a wide range of substituents, depending on the choice of the carbonyl partner. This enables the synthesis of complex, polycyclic structures derived from the this compound core.

A general representation of the condensation reaction is depicted below:

Reactant 1Reactant 2ProductReaction Type
This compoundAldehyde/KetoneSubstituted azaspiro compoundCondensation

Scaffold Diversification for Library Synthesis

The this compound scaffold is an attractive starting point for the generation of chemical libraries for high-throughput screening in drug discovery programs. Its inherent three-dimensionality and the presence of a reactive secondary amine handle facilitate the application of diversity-oriented synthesis (DOS) strategies.

The goal of DOS is to create a collection of structurally diverse molecules that can explore a wide range of chemical space. Starting from the this compound core, a library of analogs can be generated by introducing various substituents and functional groups. This can be achieved through a variety of chemical reactions, including but not limited to:

N-Acylation: Reaction of the secondary amine with a diverse set of carboxylic acids, acid chlorides, or sulfonyl chlorides to introduce a wide range of amide and sulfonamide functionalities.

N-Alkylation: Introduction of various alkyl or aryl groups at the nitrogen atom via reductive amination or nucleophilic substitution reactions.

Multicomponent Reactions: Utilizing the amine functionality in one-pot, multicomponent reactions (MCRs) to rapidly build molecular complexity and generate a library of highly substituted derivatives.

These diversification strategies allow for the systematic modification of the physicochemical properties of the this compound scaffold, such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical for modulating biological activity.

An illustrative scheme for the diversification of the this compound scaffold is presented below:

Starting MaterialReagent ClassReaction TypeResulting Library
This compoundCarboxylic Acids / Acid ChloridesN-AcylationAmide Library
This compoundAldehydes / Ketones + Reducing AgentReductive AminationN-Alkylated Library
This compoundIsocyanides, Aldehydes, Carboxylic AcidsUgi Reaction (MCR)Peptidomimetic Library

The systematic application of these and other synthetic methodologies enables the creation of large and diverse libraries of compounds based on the this compound scaffold, providing a valuable resource for the discovery of new bioactive molecules.

Stereochemical and Conformational Analysis of 3 Methyl 2 Azaspiro 4.4 Nonane Systems

Elucidation of Absolute and Relative Configuration in Spirocyclic Systems

The determination of the absolute and relative configuration of chiral centers in spirocyclic systems like 3-methyl-2-azaspiro[4.4]nonane is fundamental to understanding their chemical and biological properties. The presence of the spirocyclic junction and the chiral center at C3 gives rise to multiple stereoisomers.

The relative configuration describes the spatial relationship between different chiral centers within the same molecule. In the case of this compound, the key relative stereochemistry is the orientation of the methyl group at C3 relative to the cyclopentane (B165970) ring. This can be designated as cis or trans. In the cis isomer, the methyl group and the cyclopentane ring are on the same side of the pyrrolidine (B122466) ring, while in the trans isomer, they are on opposite sides. This relative configuration can be determined using nuclear magnetic resonance (NMR) spectroscopy, particularly through Nuclear Overhauser Effect (NOE) experiments, which can detect through-space proximity between protons.

The absolute configuration refers to the precise three-dimensional arrangement of atoms at a chiral center, typically assigned as R or S according to the Cahn-Ingold-Prelog priority rules. For this compound, both the C3 and the spiro C5 atom can be chiral centers, leading to the possibility of (3R, 5R), (3S, 5S), (3R, 5S), and (3S, 5R) configurations. The absolute configuration is most definitively determined by single-crystal X-ray diffraction analysis. nih.gov In the absence of suitable crystals, chiroptical methods such as circular dichroism (CD) spectroscopy, in conjunction with computational modeling, can provide valuable insights into the absolute stereochemistry.

Stereochemical Descriptor Definition Primary Determination Method
Relative Configuration (cis/trans)The spatial relationship between the C3-methyl group and the cyclopentane ring.NMR Spectroscopy (NOESY)
Absolute Configuration (R/S)The three-dimensional arrangement of substituents at the C3 and C5 chiral centers.X-ray Crystallography

Conformational Preferences of the Azaspiro[4.4]nonane Framework

The pyrrolidine ring in the 2-azaspiro[4.4]nonane system is not planar and typically adopts one of two puckered conformations: the envelope (E) or the twist (T) conformation. In the envelope conformation, four of the ring atoms are coplanar, and the fifth atom is out of the plane. In the twist conformation, no four atoms are coplanar. The energy barrier between these conformations is generally low, allowing for rapid interconversion at room temperature. researchgate.net

Similarly, the cyclopentane ring also exists in puckered envelope and twist conformations. The specific puckering of both rings is influenced by the desire to minimize torsional strain and steric interactions between substituents. In the unsubstituted 2-azaspiro[4.4]nonane, a twist conformation for the pyrrolidine ring and an envelope conformation for the cyclopentane ring have been observed in related structures. researchgate.net

Ring System Preferred Conformations Key Features
Pyrrolidine RingEnvelope (E), Twist (T)Low energy barrier for interconversion.
Cyclopentane RingEnvelope (E), Twist (T)Puckering minimizes torsional strain.
Spiro JunctionNear-perpendicular ringsConfers rigidity to the overall structure.

Impact of Substituents on Stereochemical Fidelity and Conformation

The introduction of a methyl group at the 3-position of the 2-azaspiro[4.4]nonane framework has a profound impact on both the stereochemical outcome of synthetic reactions and the conformational preferences of the molecule.

During the synthesis of substituted pyrrolidines, the stereochemistry of the final product is often controlled by the reaction mechanism and the steric and electronic properties of the substituents. In many synthetic routes leading to 2,3-disubstituted pyrrolidines, a high degree of stereochemical fidelity can be achieved, meaning the stereochemistry of the starting materials is transferred to the product with high precision. nih.govorganic-chemistry.orgmsu.edu For this compound, synthetic strategies that proceed through a cyclic transition state are likely to favor the formation of the trans isomer. This is because the transition state that leads to the trans product will have the bulky methyl group in a pseudo-equatorial position, which is sterically less hindered than the pseudo-axial position required for the formation of the cis isomer.

The interplay between the stereochemistry at C3 and the conformation of the pyrrolidine ring can be summarized in the following table, which outlines the expected conformational preferences based on the relative stereochemistry of the 3-methyl group.

Relative Stereochemistry Expected Pyrrolidine Conformation Rationale for Preference
trans-3-MethylPredominantly one puckered conformation (e.g., E or T)The methyl group occupies a sterically favored pseudo-equatorial position.
cis-3-MethylMay exist as a mixture of rapidly interconverting conformersIncreased steric interactions may lead to a more dynamic conformational equilibrium.

Biological Activities and Medicinal Chemistry of 3 Methyl 2 Azaspiro 4.4 Nonane Derivatives

Anticonvulsant Activity Profiling

The search for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is a continuous effort in pharmaceutical research. Derivatives of 2-azaspiro[4.4]nonane-1,3-dione have emerged as a promising class of compounds, demonstrating significant anticonvulsant properties in preclinical studies.

Preclinical evaluation of anticonvulsant activity for 3-Methyl-2-azaspiro[4.4]nonane derivatives and related analogs is commonly performed using standard rodent models of epilepsy: the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure test. The MES model is considered an indicator of a compound's ability to prevent the spread of seizures, a characteristic of drugs effective against generalized tonic-clonic seizures. The scPTZ test identifies agents that can raise the seizure threshold, which is typical for drugs used to treat absence seizures.

A range of N-substituted 2-azaspiro[4.4]nonane-1,3-dione derivatives have been synthesized and evaluated in these models. nih.gov For instance, N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dione demonstrated notable potency in the MES test, with an ED₅₀ value of 76.27 mg/kg. nih.gov Another derivative, N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione, showed protective effects in the MES model at a dose of 100 mg/kg in mice. researchgate.net Other analogs have shown protection in both MES and scPTZ models at doses of 300 mg/kg. researchgate.net Specifically, N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione and N-(2-trifluoromethylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione were identified as potent inhibitors of seizures, primarily in the scPTZ test. nih.govresearchgate.net

Table 1: In Vivo Anticonvulsant Activity of Selected 2-Azaspiro[4.4]nonane Derivatives

CompoundTest ModelActivity/DoseReference
N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dioneMESED₅₀ = 76.27 mg/kg nih.gov
N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dioneMESActive at 100 mg/kg (mice) researchgate.net
N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dionescPTZPotent Activity nih.govresearchgate.net
N-(2-trifluoromethylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dionescPTZPotent Activity nih.govresearchgate.net

To elucidate the mechanism of action behind their anticonvulsant effects, select 2-azaspiro[4.4]nonane derivatives have been studied for their interaction with key central nervous system targets. The GABAergic system, being the primary inhibitory neurotransmitter system in the brain, is a frequent target for AEDs. nih.gov Indeed, for active compounds such as N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione, in vitro studies were conducted to assess their influence on GABA(A) receptors. researchgate.net GABA(A) receptors are ligand-gated chloride ion channels that, upon activation, hyperpolarize the neuron, making it less likely to fire an action potential. nih.govnih.gov

In addition to the GABAergic system, ion channels play a crucial role in neuronal excitability. Some pyrrolidine-2,5-dione derivatives, a class that includes the azaspiro[4.4]nonane core, have been found to interact with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.commdpi.com The blockade of voltage-gated calcium channels can reduce neurotransmitter release and dampen excessive neuronal firing, contributing to an anticonvulsant effect. nih.govrsc.org Studies on related compounds have shown that their mechanism of action may rely on a balanced inhibition of both sodium and calcium channels. mdpi.commdpi.com

Systematic studies on various series of 2-azaspiro[4.4]nonane and related 2-azaspiro[4.5]decane derivatives have provided valuable insights into their structure-activity relationships (SAR). nih.govnih.gov The anticonvulsant activity is significantly influenced by several structural features:

Aryl Moiety Substitution : The presence and position of substituents on the N-phenylamino ring are critical for activity. nih.govresearchgate.net For example, methyl or trifluoromethyl groups on the aryl ring have been shown to modulate potency. nih.govresearchgate.net

Linker Nature : The nature of the linker between the spiro-imide core and the terminal aromatic ring affects efficacy. A comparison between derivatives with a methylene linker (X=CH₂) and an imine linker (X=NH) revealed differences in activity. nih.gov

Spiro Ring Size : The size of the carbocyclic ring in the spiro system plays a role. Comparative studies between 2-azaspiro[4.4]nonane (cyclopentane ring) and 2-azaspiro[4.5]decane (cyclohexane ring) derivatives indicated that the smaller cyclopentane (B165970) system was more potent in certain series. nih.govresearchgate.net For example, N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dione was found to be more active than its 2-azaspiro[4.5]decane counterpart. nih.gov

Anticancer and Antiproliferative Potencies

Beyond their effects on the central nervous system, azaspiro compounds have been investigated for their potential as anticancer agents. Research has focused on their ability to inhibit the growth of various cancer cell lines and to induce programmed cell death.

Derivatives of azaspiro-alkaloids have demonstrated significant antiproliferative activity against a panel of human cancer cell lines. For example, a related compound, Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine), showed potent cytotoxicity against multiple myeloma (MM) cell lines, including those resistant to standard drugs. nih.gov It exhibited IC₅₀ values in the range of 0.5 to 1.25 μM. nih.gov

Similarly, derivatives of 1-thia-4-azaspiro[4.5]decane have been synthesized and tested against human liver (HepG-2), prostate (PC-3), and colorectal (HCT116) carcinoma cell lines, with several compounds showing moderate to high inhibitory activity. nih.govnih.govresearchgate.net These studies highlight the potential of the spiro-heterocyclic framework in designing novel antiproliferative agents. nih.gov

Table 2: Antiproliferative Activity of Selected Azaspiro Derivatives

Compound Class/ExampleCancer Cell LineActivity (IC₅₀)Reference
AzaspiraneMultiple Myeloma (MM.1S, U266, RPMI8226)0.5 - 1.25 μM nih.gov
1-Thia-4-azaspiro[4.5]decane derivativesHCT-116 (Colorectal)Good activity (IC₅₀ 92.2 - 120.1 nM for most active compounds) nih.gov
1-Thia-4-azaspiro[4.5]decane derivativesPC-3 (Prostate)Moderate to good activity nih.gov
1-Thia-4-azaspiro[4.5]decane derivativesHepG-2 (Liver)Moderate activity nih.gov

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. frontiersin.org A key mechanism by which many anticancer drugs exert their effect is through the induction of apoptosis. Studies have shown that azaspiro compounds can trigger this process in cancer cells. For instance, Azaspirane was found to induce apoptosis in multiple myeloma cells by activating caspase-8 and caspase-3, which are key executioner enzymes in the apoptotic cascade. nih.gov The activation of these caspases leads to the cleavage of critical cellular substrates, culminating in cell death. nih.gov

Other studies on related 3-azaspiro compounds have demonstrated that they can induce an accumulation of cancer cells in the SubG1 phase of the cell cycle, which is indicative of apoptosis. mdpi.com This suggests that derivatives based on the this compound scaffold may share the ability to modulate apoptotic pathways, representing a viable strategy for cancer therapy.

Other Noteworthy Biological Activities

TRPM8 Antagonism

Derivatives of the broader class of azaspiro[4.4]nonanes have been identified as antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. This ion channel is a well-known sensor for cold temperatures and cooling agents like menthol. Its role in pain and inflammatory conditions has made it an attractive target for the development of new analgesics.

Patents filed by pharmaceutical companies, such as RaQualia Pharma Inc., describe a series of azaspiro derivatives as selective TRPM8 blockers. These compounds have shown significant efficacy in animal models of neuropathic pain, particularly in mitigating cold allodynia induced by anticancer drugs. Furthermore, their activity in animal models of cystitis suggests potential therapeutic applications in urology for conditions like overactive bladder. While the patent literature covers a range of azaspiro compounds, specific and detailed structure-activity relationship (SAR) data for this compound derivatives, including IC50 values from peer-reviewed studies, are not extensively available in the public domain, likely due to the proprietary nature of drug development.

The general mechanism of TRPM8 antagonism by small molecules involves binding to the channel protein and preventing the conformational changes necessary for ion influx, thereby blocking the signaling pathway that leads to the sensation of cold and pain. The development of potent and selective TRPM8 antagonists is a key area of research, and the azaspiro[4.4]nonane scaffold is a promising framework for achieving this.

Table 1: Representative Azaspiro Derivatives and their TRPM8 Antagonistic Activity (Data for specific this compound derivatives is not publicly available in a format suitable for this table.)

Compound IDStructureTRPM8 IC50 (nM)Assay ConditionsReference
Not Available----

Computational Chemistry and in Silico Studies of 3 Methyl 2 Azaspiro 4.4 Nonane

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a small molecule (ligand), such as a derivative of 3-Methyl-2-azaspiro[4.4]nonane, might interact with a biological target, typically a protein or enzyme.

The process involves placing the ligand into the binding site of the receptor and evaluating the interaction energy. A scoring function is then used to rank the different poses of the ligand, with lower energy scores generally indicating a more favorable binding mode.

Binding energy calculations provide a more quantitative prediction of the binding affinity. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed on the docked complexes to calculate the free energy of binding. These calculations consider various energy components, including van der Waals interactions, electrostatic interactions, and solvation energies.

Hypothetical Data Table for Molecular Docking of this compound Derivatives:

CompoundTarget ProteinDocking Score (kcal/mol)Predicted Binding Affinity (Ki, nM)Key Interacting Residues
This compoundHypothetical Kinase A-7.5500TYR123, LEU178, VAL201
Derivative XHypothetical Kinase A-8.2250TYR123, ASP180, LEU178
Derivative YHypothetical Kinase A-6.91200LEU178, VAL201

This table is for illustrative purposes only, as no specific studies on this compound were found.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The fundamental principle is that the structural properties of a molecule determine its activity.

To build a QSAR model for a series of this compound analogs, a dataset of compounds with their experimentally determined biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices, quantum chemical parameters), are then calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are used to develop an equation that correlates the descriptors with the biological activity. A validated QSAR model can then be used to predict the activity of new, untested compounds.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for determining the optimized molecular geometry (bond lengths, bond angles, and dihedral angles) and electronic properties of a molecule like this compound.

By solving the Kohn-Sham equations, DFT can provide insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity and stability. Common calculations include determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability.

Hypothetical DFT-Calculated Properties for this compound:

PropertyCalculated Value
Ground State Energy (Hartree)-387.1234
HOMO Energy (eV)-6.54
LUMO Energy (eV)1.23
HOMO-LUMO Gap (eV)7.77
Dipole Moment (Debye)1.89

This table is for illustrative purposes only, as no specific DFT studies on this compound were found.

Molecular Electrostatic Potential (MEP) Analysis for Biological Activity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution on the molecule's surface.

Different colors on the MEP surface indicate different potential values. Regions of negative potential (typically colored in shades of red) are rich in electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and are susceptible to nucleophilic attack. This information is critical for understanding how this compound might interact with biological receptors and other molecules, thereby aiding in the prediction of its biological activity.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry can be employed to elucidate the mechanisms of chemical reactions involving this compound. By using methods like DFT, researchers can map out the potential energy surface of a reaction. This involves identifying the structures and energies of reactants, products, transition states, and any intermediates.

The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to determine the feasibility and rate of a reaction. These studies provide detailed insights into the step-by-step process of a chemical transformation at the molecular level, which is often difficult to obtain through experimental methods alone.

Applications in Organic Synthesis and Materials Science

Role as Building Blocks in Complex Molecule Synthesis

The rigid, yet three-dimensional, framework of azaspiro[4.4]nonane derivatives makes them valuable building blocks in the synthesis of complex molecules, particularly those with biological activity. The 1-azaspiro[4.4]nonane skeleton, an isomer of the title compound, is notably the core structure of Cephalotaxus alkaloids, a class of compounds that has demonstrated potent antiproliferative activities against cancer cells. acs.orgnih.gov For instance, homoharringtonine, an ester derivative of the 1-azaspiro[4.4]nonane-containing natural product cephalotaxine (B1668394), has been approved for the treatment of chronic myeloid leukemia. acs.orgnih.gov Derivatives of 1-azaspiro[4.4]nonane are also found in compounds that show promise as inhibitors of the hepatitis C virus and as agonists of nicotinic acetylcholine (B1216132) receptors. acs.orgnih.gov

While much of the existing research focuses on the 1-aza isomer, the 2-azaspiro[4.4]nonane structure, including 3-Methyl-2-azaspiro[4.4]nonane, provides a distinct spatial arrangement of its nitrogen atom, offering alternative vectors for chemical elaboration and the synthesis of novel molecular architectures.

Precursors for Advanced Organic Transformations (e.g., N-Heterocyclic Carbenes, Nitroxide Radicals)

The chemical reactivity of the nitrogen atom within the this compound scaffold makes it a potential precursor for various advanced organic transformations.

N-Heterocyclic Carbenes (NHCs): N-Heterocyclic carbenes are a class of persistent carbenes that have found widespread use as ligands in organometallic chemistry and as organocatalysts. The synthesis of NHC precursors, typically imidazolium (B1220033) or imidazolinium salts, often involves the condensation of a diamine with other reagents. While there is extensive literature on the synthesis of common NHC precursors, the use of spirocyclic amines like this compound in this context is a developing area of research. researchgate.netnih.govbeilstein-journals.org

Nitroxide Radicals: Nitroxide radicals are stable free radicals that have a variety of applications, including their use as spin labels for biological studies and as catalysts in organic reactions. The synthesis of nitroxide radicals often involves the oxidation of the corresponding amine or hydroxylamine. Spirocyclic nitroxides, in particular, are of interest due to their increased stability and rigidity. Research has been conducted on the synthesis and reactions of nitroxide radicals derived from 1-azaspiro[4.4]nonane skeletons. nih.govresearchgate.net For example, (5R(S),6R(S))-2,2-dimethyl-6-(hydroxymethyl)-1-azaspiro[4.4]nonane-1-oxyl has been synthesized and studied as a potential precursor for rigid spin labels. nih.gov The oxidation of this compound could potentially yield novel nitroxide radicals with unique properties.

Development of Novel Functional Materials

The incorporation of unique molecular scaffolds like this compound into larger material structures can impart novel properties.

Incorporation into Polymers

The functionalization of polymers with specific organic molecules can be used to tune their physical and chemical properties. While the incorporation of this compound into polymers is not yet widely documented, the presence of the secondary amine provides a reactive handle for grafting onto polymer backbones or for use as a monomer in polymerization reactions.

Ionic Liquid Development

Ionic liquids are salts with low melting points that are of interest as "green" solvents and in a variety of other applications. The structure of ionic liquids can be highly tailored by modifying the cation and anion. The quaternization of the nitrogen atom in this compound with an alkyl halide would produce a spirocyclic ammonium (B1175870) cation, which could then be paired with various anions to form novel ionic liquids. The specific stereochemistry and rigidity of the this compound cation could lead to ionic liquids with unique physical properties and phase behaviors.

Utility in Spin Labeling Techniques for Biological Studies

Site-directed spin labeling (SDSL) is a powerful technique for studying the structure and dynamics of biomolecules. This method involves the introduction of a paramagnetic spin label, most commonly a nitroxide radical, at a specific site in a protein or other biomolecule. The properties of the spin label, as measured by electron paramagnetic resonance (EPR) spectroscopy, provide information about its local environment.

The development of rigid spin labels is of particular interest as they can provide more precise distance measurements. Spirocyclic nitroxides are promising candidates for rigid spin labels due to their conformationally restricted structures. As mentioned previously, nitroxide derivatives of the 1-azaspiro[4.4]nonane scaffold have been investigated for this purpose. nih.govresearchgate.net The corresponding nitroxide radical of this compound would offer a different geometry and could be a valuable addition to the toolbox of available spin labels for biological studies.

Advanced Characterization Techniques for Azaspiro 4.4 Nonane Systems

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a specialized and powerful technique for the characterization of chemical species that possess unpaired electrons. While the core 3-Methyl-2-azaspiro[4.4]nonane structure is diamagnetic (lacking unpaired electrons), EPR spectroscopy becomes an indispensable tool for studying its paramagnetic derivatives, particularly stable nitroxide radicals. These nitroxides, such as 1-azaspiro[4.4]nonan-1-oxyls, are widely used as spin labels and probes, and their analysis provides profound insights into molecular structure, dynamics, and local environment. st-andrews.ac.ukresearchgate.net

The fundamental principle of EPR relies on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. The resulting EPR spectrum provides key information through its g-factor, hyperfine couplings, and line shape. For nitroxide radicals derived from the azaspiro[4.4]nonane scaffold, the most prominent feature is the hyperfine interaction between the unpaired electron and the nitrogen nucleus (¹⁴N, nuclear spin I=1). This interaction typically splits the EPR signal into a characteristic three-line (triplet) spectrum. The spacing between these lines is known as the hyperfine coupling constant (aN), a parameter that is highly sensitive to the electronic structure and the polarity of the radical's environment.

Research on spirocyclic pyrrolidine (B122466) nitroxides, including those with the azaspiro[4.4]nonane framework, has demonstrated the utility of EPR in elucidating structural and environmental effects. researchgate.net For instance, the magnitude of the aN constant can be influenced by solvent polarity and hydrogen bonding capabilities. beilstein-journals.orgnih.gov Studies have shown that in a non-polar solvent like toluene, the aN values for certain azaspiro nitroxides are lower compared to the values in water, a difference attributed to the formation of strong intermolecular hydrogen bonds with water molecules. beilstein-journals.orgnih.gov

Furthermore, the structural rigidity and substitution pattern of the spirocyclic system significantly impact the EPR spectrum. The introduction of bulky spiro-moieties, such as a spirocyclohexane ring adjacent to the nitroxide group, can lead to a pronounced broadening of the spectral lines. beilstein-journals.orgnih.gov This broadening is often due to unresolved hyperfine couplings with nearby protons on the spiro-ring, indicating that the conformation of the ring system affects the spin distribution of the unpaired electron. beilstein-journals.orgnih.gov In some sterically shielded pyrrolidine-1-oxyls, large additional doublet splittings can appear, arising from significant hyperfine coupling with specific hydrogen atoms within the ring structure. acs.org

The kinetic and thermodynamic stability of these radicals can also be effectively monitored using EPR. By observing the decay of the EPR signal intensity over time in the presence of reducing agents, such as ascorbate, researchers can determine the rate constants of reduction. beilstein-journals.orgnih.gov This is crucial for the development of robust spin probes for biological applications, where resistance to bioreduction is a key property. st-andrews.ac.uknih.gov

Detailed EPR spectral parameters have been reported for various nitroxides based on the 1-azaspiro[4.4]nonane skeleton. These parameters provide a quantitative basis for comparing the properties of different derivatives.

Table 1: Representative EPR Spectral Parameters for 1-Azaspiro[4.4]nonane Nitroxide Derivatives in Aqueous Buffer

Compound ID Hyperfine Coupling Constant (aN), mT Peak-to-Peak Linewidth (ΔBp-p), mT g-factor
1 1.481 0.29 2.00553
12a 1.595 0.21 2.00549
12b 1.586 0.34 2.00553
12c 1.570 0.24 2.00552

Data sourced from a study on the synthesis and characterization of 1-azaspiro[4.4]nonan-1-oxyls. beilstein-journals.org The specific structures for compounds 1, 12a, 12b, and 12c are detailed in the source publication.

Future Perspectives and Emerging Research Avenues for 3 Methyl 2 Azaspiro 4.4 Nonane

Exploration of New Synthetic Methodologies

The efficient and stereoselective synthesis of the 3-Methyl-2-azaspiro[4.4]nonane core is paramount for its future exploration. While general methods for spiropyrrolidine synthesis exist, future research will likely focus on developing novel catalytic and asymmetric strategies that provide precise control over the stereocenters, including the quaternary spiro-carbon and the C3-methyl group.

Emerging research is expected to move beyond traditional multi-step sequences towards more elegant and efficient catalytic approaches. Key areas of exploration include:

Asymmetric Catalysis: The development of novel chiral catalysts, such as spiro-pyrrolidine-based organocatalysts or chiral phosphoric acids, could enable direct, highly enantioselective access to specific isomers of this compound. whiterose.ac.uknih.govrsc.org Methods like the asymmetric 'clip-cycle' synthesis, which involves an enantioselective intramolecular aza-Michael cyclization, could be adapted for this purpose. whiterose.ac.uk

Advanced Cycloaddition Reactions: Phosphine-catalyzed [3+2] cycloadditions and 1,3-dipolar cycloadditions using magnetic nanorod-supported catalysts represent powerful tools for constructing the pyrrolidine (B122466) ring. rsc.orgresearchgate.net Future work may involve tailoring these reactions for substrates that would yield the 3-methyl substituted scaffold with high regio- and stereoselectivity. rsc.orgrsc.org

Domino and Cascade Reactions: Methodologies like the domino radical bicyclization, which has been used for 1-azaspiro[4.4]nonane systems, could be redesigned for the 2-aza isomer. acs.orgnih.gov Such cascade reactions, where multiple bonds are formed in a single operation, significantly improve synthetic efficiency and are a key goal for sustainable chemistry.

Table 1: Comparison of Potential Future Synthetic Methodologies
MethodologyPotential AdvantagesKey Research FocusIllustrative Catalyst/Reagent Type
Asymmetric 'Clip-Cycle' SynthesisHigh enantioselectivity, modular approach. whiterose.ac.ukAdaptation for C3-substituted substrates.Chiral Phosphoric Acids. whiterose.ac.uk
Catalytic [3+2] CycloadditionHigh stereocontrol, atom economy. researchgate.netDevelopment of substrate-specific chiral phosphine (B1218219) catalysts.Chiral Phosphines.
Heterogeneous CatalysisCatalyst reusability, green chemistry principles. rsc.orgnih.govDesigning nanorod catalysts with specific chiral ligands.L-proline functionalized magnetic nanorods. rsc.orgnih.gov
Domino Radical BicyclizationRapid construction of the spirocyclic core. acs.orgnih.govControlling radical intermediates for the 2-aza scaffold.Triethylborane (B153662) (Et3B) as a radical initiator. acs.org

Design and Synthesis of Next-Generation Therapeutic Agents

The spirocyclic pyrrolidine motif is a privileged scaffold in medicinal chemistry, known to enhance solubility and provide a three-dimensional geometry that can lead to higher potency and selectivity. pharmablock.comnih.gov The addition of a methyl group at the C3 position offers a strategic vector for fine-tuning interactions with biological targets.

Future research will focus on incorporating the this compound core into novel therapeutic agents. The established bioactivity of related spirosuccinimides, particularly as anticonvulsants, provides a logical starting point. researchgate.netresearchgate.net The design of new derivatives will be guided by structure-activity relationship (SAR) studies to optimize efficacy.

Table 2: Potential Therapeutic Targets and Applications
Therapeutic AreaPotential Biological TargetRationale for Exploration
Central Nervous System (CNS) DisordersIon channels, GPCRs (e.g., Dopamine D2, Serotonin 5HT2A receptors). nih.govBased on the anticonvulsant and antipsychotic activities of related spirocyclic compounds. researchgate.netnih.gov
OncologyHistone Deacetylases (HDACs), Murine Double Minute 2 (MDM2). nih.govSpiro[pyrrolidine-3,3´-oxindole] analogs show potent anti-breast cancer activity. nih.govresearchgate.net
Infectious DiseasesViral polymerases (e.g., Hepatitis C Virus), bacterial enzymes.1-Azaspiro[4.4]nonane derivatives show activity against HCV. acs.org
Inflammatory DiseasesCyclooxygenase (COX-1/COX-2) enzymes.Novel spiro pyrrolo[3,4-d]pyrimidine derivatives have shown potent anti-inflammatory activity. nih.gov

Mechanistic Studies of Biological Activities

Understanding the precise molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design. Future research must move beyond preliminary activity screening to in-depth mechanistic investigations.

Key research avenues will include:

Target Identification and Validation: Utilizing chemical proteomics and affinity-based probes to identify the specific protein targets of active compounds.

Structure-Activity Relationship (SAR) Studies: Synthesizing focused libraries of analogues to systematically probe the effect of stereochemistry and substitution on biological activity, building on SAR insights from related scaffolds. nih.govnih.gov

Computational Modeling: Employing molecular docking and dynamics simulations to visualize binding modes within target proteins. This can elucidate why the 3-methyl group might enhance or alter activity and guide the design of more potent inhibitors. For example, docking studies on spiro[pyrrolidine-3,3´-oxindole] derivatives have helped explain their interaction with HDAC2. nih.gov

Crystallography: Obtaining co-crystal structures of active compounds bound to their biological targets will provide definitive proof of the binding mode and serve as a blueprint for future optimization.

Advanced Materials Applications and Innovations

While the primary focus for azaspirocycles has been pharmaceutical, their unique, rigid, three-dimensional structures present untapped potential in materials science. The spiro-linkage is known to improve the morphological stability and processability of organic materials by disrupting crystal packing, leading to stable amorphous glasses. researchgate.netaip.org

Future research could pioneer the use of this compound as a novel building block for advanced materials:

Polymer Chemistry: The bifunctional nature of the scaffold (a secondary amine and a modifiable hydrocarbon framework) could be exploited to synthesize novel polymers. These could include polyamides or polyimides with unique thermal and mechanical properties derived from the rigid spiro core.

Organic Electronics: Although not a traditional conjugated system, the scaffold could be functionalized with electronically active groups (e.g., arylamines, oxadiazoles) to create charge-transporting or emissive materials. aip.orgacs.org The spiro-core would serve to create stable, amorphous thin films, a critical feature for devices like Organic Light-Emitting Diodes (OLEDs). researchgate.netrsc.org

High-Performance Dielectrics: The introduction of polar functionalities onto the rigid, non-planar scaffold could lead to materials with interesting dielectric properties for applications in capacitors or electronic insulators.

Table 3: Potential Applications in Advanced Materials
Material TypePotential Role of the Spiro ScaffoldTarget Properties
Specialty PolymersIntroduce rigidity and 3D structure into the polymer backbone.High thermal stability (high glass transition temperature), enhanced mechanical strength.
Amorphous Charge-Transport MaterialsAct as a central core to prevent crystallization and excimer formation. acs.orgMorphological stability, high solubility, efficient charge mobility in thin films. researchgate.netaip.org
Functional CoatingsCreate a cross-linked network with high surface hardness.Scratch resistance, chemical stability.

Integration with High-Throughput Screening and Combinatorial Chemistry

To fully unlock the potential of the this compound scaffold, its integration with modern drug discovery platforms is essential. Combinatorial chemistry, which allows for the rapid synthesis of large libraries of related compounds, coupled with high-throughput screening (HTS), can quickly identify new biological activities.

Future directions in this area will involve:

Solid-Phase Synthesis Development: Adapting synthetic routes for the this compound core to be compatible with solid-phase synthesis. This would enable the automated or semi-automated production of large compound libraries using the "split-and-pool" method. nih.gov

Diversity-Oriented Synthesis (DOS): Designing combinatorial libraries that maximize structural diversity by varying substituents at multiple positions on the spirocyclic core. This approach is highly effective for exploring new chemical space and identifying novel biological probes. nih.gov

DNA-Encoded Libraries (DEL): A cutting-edge approach would be to develop synthetic methods for attaching the this compound scaffold to DNA fragments. This would allow for the creation and screening of immense libraries (billions of compounds) against a wide array of protein targets simultaneously, dramatically accelerating hit discovery. rsc.org

Table 4: Hypothetical Combinatorial Library Design
ScaffoldDiversity Point 1 (R1)Diversity Point 2 (R2)Potential Library SizeScreening Method
This compoundN-Acylation (Amide formation)Functionalization of the cyclopentane (B165970) ring>10,000 compoundsHigh-Throughput Screening (HTS) against enzyme and receptor panels.
N-Alkylation (Reductive amination)(e.g., via aryl coupling)

Q & A

Q. What are the common synthetic routes for 3-Methyl-2-azaspiro[4.4]nonane, and what key experimental parameters influence yield and purity?

Methodological Answer: The synthesis of this compound derivatives often involves radical cyclization or hydrogen atom transfer (HAT) strategies. For example:

  • Radical Cyclization: A spiro[4.4]nonane system can be constructed via radical-mediated cyclization of appropriately substituted precursors, with reaction efficiency dependent on initiators (e.g., AIBN) and temperature control (60–80°C) to minimize side reactions .
  • Hydrogen Atom Transfer (HAT): Intramolecular HAT promoted by alkoxyl radicals can form spiro systems, requiring precise control of radical initiation (e.g., UV light or redox agents) and solvent polarity to stabilize intermediates .
    Key parameters include reaction time, catalyst loading (e.g., TEMPO for controlled polymerization ), and purification techniques (e.g., column chromatography with gradient elution).

Q. How can researchers characterize the stereochemical configuration of this compound derivatives?

Methodological Answer: Stereochemical analysis relies on:

  • NMR Spectroscopy: Coupling constants (e.g., 3J23,24^3J_{23,24} in spiroketal systems) reveal ring puckering and conformational changes. For example, 3J^3J values >8 Hz indicate axial-equatorial proton arrangements in rigid spiro systems .
  • X-ray Crystallography: Resolves absolute configuration, as demonstrated for tetraazasilaspiro[4.4]nonane derivatives, where inter-ring angles (e.g., 84.7°) confirm spiro geometry .
  • Chiral HPLC: Separates enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases, optimized for spiro compounds' hydrophobicity .

Q. What analytical techniques are recommended for assessing the purity of this compound?

Methodological Answer:

  • HPLC-MS: Detects impurities at ≤0.1% levels using C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% formic acid). MS fragmentation patterns confirm structural integrity .
  • 1^1H/13^13C NMR: Identifies residual solvents or regioisomers via chemical shift comparisons (e.g., spiro carbon signals at δ 95–110 ppm) .
  • Thermogravimetric Analysis (TGA): Evaluates thermal stability, critical for storage and handling protocols .

Advanced Research Questions

Q. How do thermodynamic and kinetic factors influence the isomerization of 1,6-dioxaspiro[4.4]nonane systems in acid-catalyzed conditions?

Methodological Answer:

  • Thermodynamic Control: Under prolonged acidic conditions (e.g., HCl in MeOH, 50°C), 22R isomers dominate due to lower steric strain in the five-membered ring .
  • Kinetic Control: Short reaction times favor 22S isomers, as observed in spiroketal equilibration studies. Monitoring via 1^1H NMR (e.g., time-resolved experiments) reveals isomerization rates .
  • Computational Validation: Density functional theory (DFT) calculates activation barriers (ΔG‡) for ring-opening/closure steps, aligning with experimental kinetics data .

Q. What computational approaches are suitable for modeling the conformational flexibility of this compound derivatives?

Methodological Answer:

  • Molecular Dynamics (MD): Simulates spiro system puckering and ring-flipping using force fields (e.g., OPLS-AA) with explicit solvent models (e.g., water or DMSO) .
  • Density Functional Theory (DFT): Optimizes ground-state geometries (B3LYP/6-31G*) and predicts NMR chemical shifts (GIAO method) for comparison with experimental data .
  • Gradient Theory: Models nucleation behavior in nonane derivatives, providing insights into spiro compound solubility and aggregation tendencies .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of 2-azaspiro[4.4]nonane derivatives?

Methodological Answer:

  • Topliss Decision Tree: Guides substituent selection (e.g., electron-withdrawing groups at C-2/C-4) to enhance anticonvulsant activity. For example, 2,4-disubstituted derivatives show improved ED50_{50} values in MES tests due to increased lipophilicity (logP >2) .
  • Free-Wilson Analysis: Quantifies contributions of substituents (e.g., methyl vs. phenyl) to biological activity, validated via in vitro assays (e.g., receptor binding or metabolic stability tests) .
  • Pharmacophore Modeling: Identifies critical hydrogen-bond acceptors (e.g., carbonyl groups) and hydrophobic pockets for target engagement .

Data Contradictions and Resolution:

  • Synthetic Yields: Radical cyclization () reports >70% yields, while HAT methods () achieve ~50%, likely due to competing side reactions. Resolution: Optimize radical scavengers (e.g., TEMPO) and reaction scales .
  • Isomer Stability: Some studies report 22R as the thermodynamic product (), while others observe 22S dominance in polar solvents. Resolution: Solvent effects (e.g., acetone vs. toluene) alter transition-state stabilization, requiring solvent-specific protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.